methyl (4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate

Description

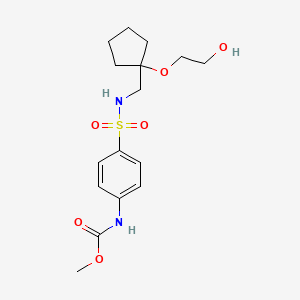

Methyl (4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate is a synthetic compound characterized by a carbamate functional group, a sulfamoyl linker, and a cyclopentyl moiety modified with a 2-hydroxyethoxy substituent. This structure combines features of carbamates (known for pesticidal and pharmaceutical applications) and sulfonamides (common in antimicrobial agents and enzyme inhibitors).

Properties

IUPAC Name |

methyl N-[4-[[1-(2-hydroxyethoxy)cyclopentyl]methylsulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O6S/c1-23-15(20)18-13-4-6-14(7-5-13)25(21,22)17-12-16(24-11-10-19)8-2-3-9-16/h4-7,17,19H,2-3,8-12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSWSEHYDXIPFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:

Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of the cyclopentyl intermediate. This can be achieved through the reaction of cyclopentyl bromide with ethylene glycol in the presence of a base such as potassium carbonate, resulting in the formation

Biological Activity

Methyl (4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate, with CAS number 2176338-60-4, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

- Molecular Formula : CHNOS

- Molecular Weight : 372.4 g/mol

- Structure : The compound features a carbamate functional group linked to a phenyl ring and a sulfamoyl moiety, which is critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2176338-60-4 |

| Molecular Weight | 372.4 g/mol |

| Molecular Formula | CHNOS |

The biological activity of this compound appears to involve multiple pathways:

- Enzyme Modulation : It is known to interact with specific enzymes, potentially altering their activity. For instance, it may activate soluble guanylate cyclase, influencing vascular tone and blood pressure regulation.

- Cellular Signaling : The compound may affect signaling pathways related to cell proliferation and apoptosis, although specific targets require further investigation.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives of carbamate compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis Methods : The compound can be synthesized through multi-step reactions involving intermediates such as 4-aminophenylacetamide and sulfamoyl chloride derivatives.

- Biological Assays : Preliminary assays indicate that this compound may exhibit moderate to high activity against certain bacterial strains, suggesting potential as an antibacterial agent.

Scientific Research Applications

Antidiabetic Activity

Recent studies have indicated that compounds similar to methyl (4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate exhibit promising antidiabetic properties. A related compound was shown to inhibit key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase, with IC₅₀ values indicating effective inhibition at low concentrations . This suggests potential applications in the development of new antidiabetic medications.

Inhibition of Disease-Related Targets

The compound's sulfamoyl group may contribute to its ability to inhibit specific disease-related targets, including Heat Shock Protein 90 (HSP90). Inhibitors of HSP90 are being explored for their role in cancer therapy, as they can affect the stability and function of numerous oncogenic proteins . This highlights the potential for this compound in oncology research.

Biomarker Development

The hydrolysis of methyl isocyanate adducts has been studied to develop sensitive methods for detecting exposure to toxic compounds. Although not directly related to this compound, the methodologies derived from such studies could be adapted for monitoring biological interactions involving this compound .

Table 1: Antidiabetic Activity Comparison

| Compound Name | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Acarbose | α-glucosidase | 1.58 | |

| Compound X | α-amylase | 4.58 | |

| Methyl Carbamate | PTP1B | 0.91 |

Note: Compound X refers to a related compound exhibiting similar antidiabetic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three classes of analogous molecules from the provided evidence:

N-(4-(N-((2-Hydroxynaphthalen-1-yl)(phenyl)methyl)sulfamoyl)phenyl)acetamide Derivatives

- Structural Differences : The reference compound (Scheme 86 in ) replaces the carbamate group with an acetamide and incorporates a naphthalene-phenyl hybrid structure instead of the cyclopentyl-hydroxyethoxy moiety.

- Functional Implications :

- Acetamide derivatives are typically less hydrolytically stable than carbamates due to reduced steric hindrance.

- The naphthalene group may enhance π-π stacking interactions, increasing binding affinity to hydrophobic targets (e.g., enzymes or receptors), whereas the hydroxyethoxy group in the target compound favors hydrogen bonding in aqueous environments .

Ethyl Carbamate Pesticides (e.g., Fenoxycarb, Desmedipham)

- Structural Differences: Fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) and desmedipham (ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate) feature ethyl carbamate backbones with aromatic or phenoxy substituents, unlike the methyl carbamate and cyclopentyl-sulfamoyl groups in the target compound.

- Functional Implications: Solubility: The hydroxyethoxy group in the target compound likely improves water solubility compared to fenoxycarb’s lipophilic phenoxy chains. Bioactivity: Ethyl carbamates in pesticides often target insect growth regulators (e.g., fenoxycarb) or herbicides (e.g., desmedipham).

N-Sulfonylamide Derivatives (e.g., N-(2-(4-Methylphenylsulfonamido)ethyl)cyclopentanecarboxamide)

- Structural Differences : describes a cyclopentane-containing sulfonamide with a carboxamide group, whereas the target compound uses a carbamate and hydroxyethoxy-cyclopentyl group.

- Functional Implications :

- Stability : Carbamates are more prone to hydrolysis than carboxamides but less so than esters.

- Target Selectivity : The sulfamoyl-phenylcarbamate structure may exhibit dual inhibitory effects (e.g., acetylcholinesterase and sulfotransferases), whereas sulfonamide-carboxamides are often designed for protease or kinase inhibition .

Research Findings and Implications

- Synthetic Accessibility: The target compound’s cyclopentyl-hydroxyethoxy group requires multi-step synthesis (e.g., alkoxylation of cyclopentanol followed by sulfamoylation), contrasting with simpler aryl modifications in analogs .

- Pharmacokinetics : The hydroxyethoxy group may reduce metabolic clearance compared to ethyl carbamates, which are rapidly hydrolyzed in vivo .

- Unresolved Questions: Direct bioactivity data for the target compound are absent in the provided evidence.

Q & A

Basic: What are the recommended synthetic strategies for methyl (4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate?

Methodological Answer:

The synthesis typically involves multi-step reactions focusing on:

- Sulfamoyl Group Introduction : Reacting a phenyl carbamate precursor with sulfamoyl chloride derivatives under anhydrous conditions (e.g., using DMF as a catalyst).

- Cyclopentyl Functionalization : Alkylation of the sulfamoyl intermediate with 1-(2-hydroxyethoxy)cyclopentylmethyl bromide in the presence of a base like triethylamine .

- Carbamate Formation : Final coupling of the intermediate with methyl chloroformate in dichloromethane at 0–5°C to avoid side reactions .

Key Considerations : Use inert atmospheres (N₂/Ar) and monitor reaction progress via TLC or HPLC to ensure intermediate purity.

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Methodological Answer:

Optimization involves:

- Temperature Control : Lower temperatures (0–5°C) during carbamate coupling to minimize hydrolysis .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance sulfamoylation efficiency .

- Solvent Selection : Replace polar aprotic solvents (DMF) with THF for cyclopentyl alkylation to reduce byproduct formation .

Data-Driven Approach : Use a factorial design of experiments (DoE) to analyze interactions between variables (temperature, solvent, catalyst) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfamoyl (-SO₂NH-) and carbamate (-OCONH-) linkages .

- FT-IR : Identify key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, S=O at ~1350 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced: How can researchers assess the compound’s stability under hydrolytic conditions?

Methodological Answer:

- pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 1–13) at 37°C, monitoring degradation via HPLC. Carbamate groups are prone to hydrolysis at pH >10 .

- Kinetic Studies : Calculate half-life (t₁/₂) using first-order kinetics. Compare with analogs (e.g., methyl N-(4-chlorophenyl)carbamate) to assess substituent effects .

Basic: What pharmacological targets are hypothesized for this compound?

Methodological Answer:

Based on structural analogs:

- Enzyme Inhibition : Sulfamoyl groups may target carbonic anhydrases or proteases via reversible binding .

- Receptor Modulation : The cyclopentyl-hydroxyethoxy moiety could interact with G-protein-coupled receptors (GPCRs) .

Experimental Validation : Use fluorescence polarization assays to screen for binding affinity .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

- Derivatization : Synthesize analogs with modified cyclopentyl (e.g., cyclohexyl) or carbamate (e.g., ethyl carbamate) groups .

- Biological Assays : Test analogs in enzyme inhibition (IC₅₀) and cytotoxicity assays (e.g., MTT on cancer cell lines) .

- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding energy .

Basic: What purification methods ensure high purity for this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar impurities .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phase for final purity assessment (>98%) .

Advanced: How can in silico models predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability .

- Molecular Dynamics (MD) : Simulate interactions with serum albumin to predict plasma protein binding .

Validation : Compare in silico results with in vitro assays (e.g., microsomal stability tests) .

Basic: What role do the sulfamoyl and carbamate groups play in bioactivity?

Methodological Answer:

- Sulfamoyl Group : Enhances binding to metalloenzymes (e.g., carbonic anhydrases) via coordination with zinc ions .

- Carbamate Group : Acts as a prodrug moiety, hydrolyzing in vivo to release active amines .

Evidence : Analog studies show removal of sulfamoyl groups reduces inhibitory potency by >50% .

Advanced: How should researchers address contradictory data in solubility and reactivity studies?

Methodological Answer:

- Controlled Replication : Repeat experiments under standardized conditions (solvent, temperature, instrumentation) .

- Advanced Analytics : Use X-ray crystallography to resolve structural ambiguities affecting solubility .

- Meta-Analysis : Compare findings with structurally related compounds (e.g., tert-butyl carbamate derivatives) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.